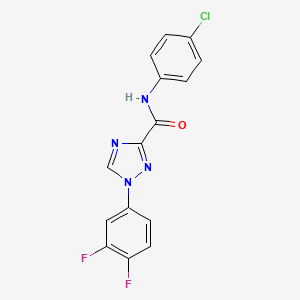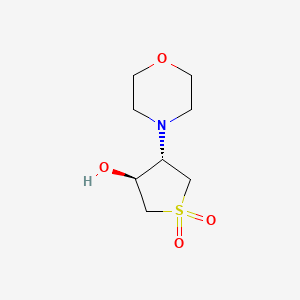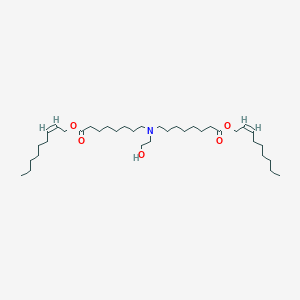![molecular formula C19H25FN6O2 B13365648 2-fluoro-N,N-dimethyl-5-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide](/img/structure/B13365648.png)
2-fluoro-N,N-dimethyl-5-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N,N-dimethyl-5-({[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N,N-dimethyl-5-({[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzamide core: This is usually achieved through the reaction of a substituted benzoyl chloride with a suitable amine.
Introduction of the fluoro group: This can be done via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the cyclohexyl group: This step involves the formation of a cyclohexyl derivative, which is then coupled to the benzamide core.
Formation of the tetrazole ring: This is typically achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-fluoro-N,N-dimethyl-5-({[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-fluoro-N,N-dimethyl-5-({[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
作用機序
The mechanism of action of 2-fluoro-N,N-dimethyl-5-({[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
2-fluoro-N,N-dimethyl-5-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide: A closely related compound with similar functional groups.
2-chloro-N,N-dimethyl-5-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide: A similar compound with a chloro group instead of a fluoro group.
2-bromo-N,N-dimethyl-5-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide: A similar compound with a bromo group instead of a fluoro group.
Uniqueness
The uniqueness of 2-fluoro-N,N-dimethyl-5-({[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C19H25FN6O2 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
2-fluoro-N,N-dimethyl-5-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H25FN6O2/c1-25(2)18(28)15-10-14(6-7-16(15)20)22-17(27)11-19(8-4-3-5-9-19)12-26-13-21-23-24-26/h6-7,10,13H,3-5,8-9,11-12H2,1-2H3,(H,22,27) |
InChIキー |
HCFDTXYEQXVJFV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13365579.png)
![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B13365584.png)
![Rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13365589.png)
![N-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13365596.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365597.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}piperidine-3-carboxamide](/img/structure/B13365604.png)
homocysteine](/img/structure/B13365612.png)


![3-[(Ethylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365630.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)
![2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13365639.png)
